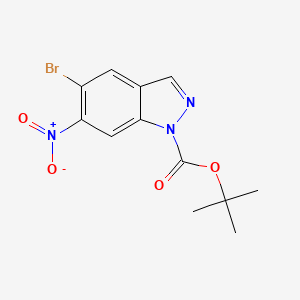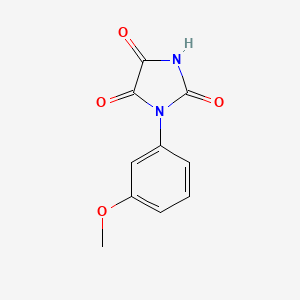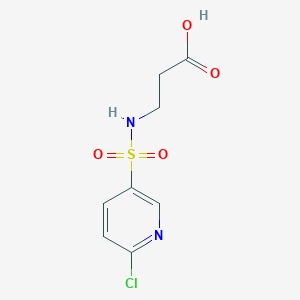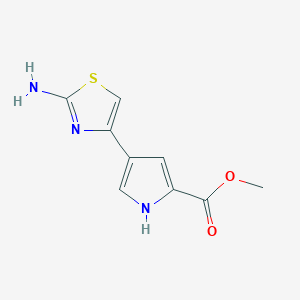![molecular formula C12H15ClN2O3 B3306941 3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide CAS No. 929973-88-6](/img/structure/B3306941.png)
3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide
Vue d'ensemble
Description
3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide is a chemical compound with the molecular formula C12H15ClN2O3 and a molecular weight of 270.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide backbone with a chloroacetyl group and a 2-methoxyphenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.71 . It is typically stored at room temperature .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Compounds related to 3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide have been synthesized and evaluated for their antibacterial and antifungal activities. Several compounds demonstrated significant antimicrobial activities, comparable to standard antibiotics and antifungals (Helal et al., 2013). This highlights their potential as new antimicrobial agents, especially in combating drug-resistant strains.
Root Growth-Inhibitory Activity
Certain derivatives of 3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide have shown potent root growth-inhibitory activities. These findings could have implications in agriculture, especially in the development of herbicides or growth regulators (Kitagawa & Asada, 2005).
Anticonvulsant Effects
Derivatives of 3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide have also been tested for their anticonvulsant properties. These compounds were found to be effective in animal models, indicating their potential as new anticonvulsant drugs (Idris et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(N-(2-chloroacetyl)-2-methoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-10-5-3-2-4-9(10)15(12(17)8-13)7-6-11(14)16/h2-5H,6-8H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHHXVHDLHZLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CCC(=O)N)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214796 | |
| Record name | 3-[(2-Chloroacetyl)(2-methoxyphenyl)amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide | |
CAS RN |
929973-88-6 | |
| Record name | 3-[(2-Chloroacetyl)(2-methoxyphenyl)amino]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloroacetyl)(2-methoxyphenyl)amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3306879.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306880.png)
![(Z)-2-(2-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306891.png)
![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306912.png)

![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306932.png)

![{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B3306938.png)


